![molecular formula C15H14ClFN2OS B6010670 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone
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Overview
Description
2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone can affect various biochemical and physiological processes in the body. It has been reported to inhibit the activity of enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications in various diseases. Additionally, it can be synthesized using various methods, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Additionally, studies could focus on understanding its exact mechanism of action and identifying potential targets for drug development. Furthermore, research could be conducted to optimize the synthesis method and improve the safety profile of this compound for use in clinical trials.
Synthesis Methods
Several methods have been reported for the synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptoaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with formic acid to yield the final product.
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential to improve cognitive function and memory.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h3,5-6H,1-2,4,7-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLOFYSCJVIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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